N-Methyl-gamma-oxo-3-pyridinebutanamide-d3
Description
N-Methyl-gamma-oxo-3-pyridinebutanamide-d3 (IUPAC: N-methyl-4-oxo-4-(pyridin-3-yl)butanamide-d3) is a deuterated analog of the non-deuterated parent compound (HMDB0001004), where three hydrogen atoms in the methyl group (–CH3) are replaced with deuterium (–CD3). This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard in mass spectrometry (MS)-based metabolomic studies, enabling precise quantification by distinguishing it from endogenous metabolites .
The non-deuterated form (C10H12N2O2) has a molecular weight of 197.22 g/mol, while the deuterated version (C10H9D3N2O2) has a calculated molecular weight of approximately 203.26 g/mol. Structurally, it features a pyridine ring substituted at the 3-position, linked via a γ-oxo-butanamide chain to a methyl group. Its applications span pharmacokinetic studies, drug metabolism research, and biomarker validation due to its stability and isotopic purity .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
5-hydroxy-5-pyridin-3-yl-1-(trideuteriomethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H12N2O2/c1-12-9(13)4-5-10(12,14)8-3-2-6-11-7-8/h2-3,6-7,14H,4-5H2,1H3/i1D3 |
InChI Key |
BBNHNZGTKSWIHD-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)CCC1(C2=CN=CC=C2)O |
Canonical SMILES |
CN1C(=O)CCC1(C2=CN=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl- compounds can be synthesized through several methods. One common method is the direct reductive N-methylation of nitro compounds. This process involves the reduction of nitro compounds followed by methylation using various methylating agents such as methanol, dimethyl sulfoxide, formaldehyde, and carbon dioxide . Another method involves the N-methylation of secondary amines under solvent-free ball milling conditions, which is an efficient and environmentally friendly approach .
Industrial Production Methods
Industrial production of N-Methyl- compounds often involves the reaction of primary amines with methylating agents. For example, N-Methyl-2-pyrrolidone is produced by treating gamma-butyrolactone with methylamine . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-Methyl- compounds undergo various types of chemical reactions, including:
Oxidation: N-Methyl- compounds can be oxidized to form N-oxides.
Reduction: Reduction of nitro compounds to amines followed by methylation.
Substitution: N-Methyl- compounds can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas, hydrosilanes, and hydroboranes are used.
Substitution: Methylating agents like methyl iodide and dimethyl sulfate are commonly used.
Major Products Formed
The major products formed from these reactions include N-methylamines, N-methylamides, and N-methylpyrrolidones, depending on the starting materials and reaction conditions .
Scientific Research Applications
N-Methyl- compounds have a wide range of applications in scientific research:
Chemistry: Used as solvents and intermediates in organic synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Used in the production of polymers, resins, and as solvents in battery manufacturing.
Mechanism of Action
The mechanism of action of N-Methyl- compounds varies depending on their specific application. For instance, N-Methyl-2-pyrrolidone acts as a solvent by dissolving a wide range of materials due to its dipolar aprotic nature . In pharmaceuticals, N-Methyl- compounds like methylphenidate function as norepinephrine and dopamine reuptake inhibitors, increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Comparison with Similar Compounds
3-Oxo-N-(pyridin-2-yl)butanamide
- Structure : Differs in the pyridine nitrogen position (2- vs. 3-pyridinyl).
- Synthesis: Prepared via condensation of 2-aminopyridine with β-keto thioesters or ethyl acetoacetate, highlighting its role as a precursor for heterocyclic compounds (e.g., pyrazoles, pyridines) .
- Applications : Primarily used in synthetic organic chemistry to construct fused heterocycles, unlike the deuterated analog’s analytical focus.
- Reactivity : The 2-pyridinyl group alters electronic properties, influencing regioselectivity in cyclization reactions compared to the 3-pyridinyl isomer .
N3-Aryl-1-alkyl-4-oxo-1,4-dihydro-naphthyridine-3-carboxamides
- Structure: Features a naphthyridine core (a bicyclic system) instead of a monocyclic pyridine. Example: Compound 67 (C26H35N3O2, MW = 422.58 g/mol) includes a 1,5-naphthyridine scaffold with a pentyl chain and adamantyl substituent .
- Synthesis : Prepared via multi-step protocols involving alkylation and aryl substitution, contrasting with the simpler one-step deuterium labeling of N-Methyl-gamma-oxo-3-pyridinebutanamide-d3 .
4-Oxo-1,4-dihydroquinoline-3-carboxamides
- Structure: Contains a quinoline ring (benzofused pyridine) with a carboxamide group at the 3-position.
- Physicochemical Properties : Increased hydrophobicity due to the fused aromatic system, contrasting with the more polar pyridinebutanamide derivatives.
- Biological Activity : Demonstrated antibacterial and anticancer properties in studies, underscoring therapeutic divergence from the deuterated compound’s analytical use .
Data Table: Key Comparative Metrics
Key Research Findings
- Isotopic Effects : The deuterated analog’s –CD3 group reduces metabolic degradation rates compared to –CH3, enhancing its reliability in tracer studies .
- Structural Influence : Pyridine nitrogen positioning (2- vs. 3-) significantly impacts electronic density and reactivity, as shown in the divergent synthetic utility of 3-Oxo-N-(pyridin-2-yl)butanamide versus the deuterated compound .
- Pharmacological vs.
Biological Activity
Biological Activity Overview
N-Methyl-gamma-oxo-3-pyridinebutanamide-d3 is a deuterium-labeled analog of N-Methyl-gamma-oxo-3-pyridinebutanamide . While specific biological activity data for this compound is scarce, we can infer some information based on its structure and related compounds.
Structural Implications
The compound contains a pyridine ring and an amide group, which are common in biologically active molecules. The deuterium labeling (d3) suggests its use in metabolic and pharmacokinetic studies, as deuterium-labeled compounds are often used to track metabolism and distribution in biological systems.
Metabolic Studies
N-Methyl-gamma-oxo-3-pyridinebutanamide-d3 may be used in metabolic studies to:
- Track the compound's distribution in various tissues
- Identify metabolic pathways
- Determine half-life and clearance rates
Protein Interaction Studies
The compound's structure suggests potential interactions with proteins. It may be used to:
- Investigate binding affinities to specific receptors
- Study enzyme mechanisms, particularly those involving pyridine-containing substrates
- Explore protein-ligand interactions in drug discovery processes
Comparative Analysis
While specific data on N-Methyl-gamma-oxo-3-pyridinebutanamide-d3 is limited, we can draw insights from related compounds:
Research Implications
The deuterium labeling in N-Methyl-gamma-oxo-3-pyridinebutanamide-d3 makes it a valuable tool for:
- Pharmacokinetic Studies : Tracking the compound's absorption, distribution, metabolism, and excretion (ADME) in biological systems.
- Metabolite Identification : Distinguishing between parent compound and metabolites in complex biological matrices.
- Mechanism of Action Studies : Investigating potential interactions with enzymes or receptors involved in pyridine or amide metabolism.
Future Research Directions
To fully elucidate the biological activity of N-Methyl-gamma-oxo-3-pyridinebutanamide-d3, future studies should focus on:
- Receptor binding assays to identify potential molecular targets
- In vitro metabolic studies using liver microsomes or hepatocytes
- In vivo distribution studies using mass spectrometry imaging techniques
- Comparative studies with non-deuterated analogs to assess potential kinetic isotope effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
